Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate chemical structure
Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate chemical structure
Technical Whitepaper: Methyl 3-[(Aminocarbonyl)amino]-3-phenylpropanoate
Executive Summary
Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate (also known as methyl 3-ureido-3-phenylpropionate) represents a critical structural motif in the development of peptidomimetics and heterocyclic pharmacophores. As a
This guide provides a comprehensive technical analysis of this molecule, detailing its structural properties, validated synthesis protocols, and its pivotal role in heterocycle formation.
Structural Characterization & Identity
The molecule is a functionalized
-
IUPAC Name: Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate[1][2][3]
-
Common Names: Methyl 3-ureido-3-phenylpropionate;
-Ureidohydrocinnamic acid methyl ester -
Molecular Formula:
-
Molecular Weight: 222.24 g/mol
-
Chiral Center: C3 (Benzylic position). The compound exists as
-, -, or racemic forms.[4] The -enantiomer is frequently utilized in peptidomimetics derived from natural amino acid pools.
Structural Connectivity Diagram
Figure 1: Functional decomposition of Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate showing key pharmacophoric elements.
Synthetic Methodology
The synthesis of this molecule relies on the carbamoylation of the corresponding
Protocol: Acid-Mediated Carbamoylation
This protocol uses Potassium Cyanate (KOCN) as the carbamoylating agent. It is preferred over isocyanates for safety and cost-efficiency in scale-up environments.
Reagents:
-
Methyl 3-amino-3-phenylpropanoate (HCl salt or free base) [CAS: 14898-52-3]
-
Potassium Cyanate (KOCN)
-
Acetic Acid (glacial) or Dilute HCl
-
Solvent: Water/Methanol mixture (1:1)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of Methyl 3-amino-3-phenylpropanoate hydrochloride in 20 mL of water. If starting with the free base, neutralize with 1 equivalent of HCl to form the salt in situ.
-
Reagent Addition: Add a solution of Potassium Cyanate (12 mmol, 1.2 eq) in 10 mL of water dropwise to the amine solution at
. -
Reaction: Stir the mixture at room temperature (
) for 2–4 hours.-
Critical Control Point: Monitor pH. The reaction generates isocyanic acid (
) in situ. If pH rises too high (>8), polymerization of cyanate may occur. If too low (<3), hydrolysis of the ester competes. Maintain pH ~4–5.
-
-
Workup: The ureido ester often precipitates as a white solid due to the lower solubility of the urea compared to the amine salt.
-
If precipitate forms: Filter, wash with cold water, and dry in vacuo.
-
If no precipitate: Extract with Ethyl Acetate (
mL), wash organic layer with brine, dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM gradient) if necessary.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of isocyanic acid.
Figure 2: Mechanistic pathway for the synthesis of the ureido ester. Note the potential for cyclization (red dotted line) if conditions are too harsh.
Physicochemical Profiling & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.
| Property | Specification / Expectation | Experimental Note |
| Physical State | White to off-white solid | Urea H-bonding increases crystallinity. |
| Solubility | Soluble in DMSO, MeOH, DCM. | Poor water solubility compared to amine salt. |
| 1H NMR (DMSO-d6) | The appearance of the | |
| IR Spectrum | Urea C=O: ~1650-1660 | Distinct separation of carbonyl bands is diagnostic. |
| Mass Spectrometry | Essential to distinguish from cyclized product ( |
Applications in Drug Discovery
A. Precursor to Dihydrouracils (CRBN Ligands)
The most significant application of this molecule is as the linear precursor to 6-phenyl-5,6-dihydrouracil . Under basic conditions (e.g., NaOMe/MeOH) or acidic reflux (HCl/AcOH), the terminal urea nitrogen attacks the methyl ester, releasing methanol and closing the ring.
-
Relevance: Substituted dihydrouracils are emerging as achiral ligands for Cereblon (CRBN), replacing unstable glutarimide ligands (like thalidomide) in PROTAC design.[4]
B. Peptidomimetics
The incorporation of
References
-
Preparation of Amino Acid Ester Isocyanates. Organic Syntheses, Coll. Vol. 10, p.204 (2004).
-
Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands. Journal of Medicinal Chemistry (2023).
-
Synthesis and Characterization of Dihydrouracil Analogs. Molecules, 25(22), 5437.
-
Methyl 3-amino-3-phenylpropanoate (Precursor Data). PubChem Compound Summary.
-
Synthesis of Methyl 3-phenylpropionate (Related Ester Chemistry). BenchChem Reaction Database.
Sources
- 1. N/A,3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1214-95-5,4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. N/A,5-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
